molecular formula C11H10O2 B11813165 (3-(Furan-3-yl)phenyl)methanol

(3-(Furan-3-yl)phenyl)methanol

Cat. No.: B11813165
M. Wt: 174.20 g/mol
InChI Key: UWCXIYJZYPUIPV-UHFFFAOYSA-N
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Description

(3-(Furan-3-yl)phenyl)methanol (IUPAC name: 3-Furyl(phenyl)methanol) is a bifunctional organic compound featuring a phenyl group substituted with a furan ring and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₁₁H₁₀O₂, with an average molecular mass of 174.199 g/mol and a monoisotopic mass of 174.068080 g/mol . The compound is structurally characterized by a furan-3-yl group attached to the phenyl ring at the meta position, with the hydroxymethyl group at the benzylic position. This configuration confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and aromatic π-system interactions from the fused rings.

Key identifiers:

  • ChemSpider ID: 14426179
  • CAS Registry Numbers: 159698-54-1, 40358-49-4
  • Synonyms: α-Phenyl-3-furanmethanol, 3-Furyl(phenyl)methanol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

[3-(furan-3-yl)phenyl]methanol

InChI

InChI=1S/C11H10O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8,12H,7H2

InChI Key

UWCXIYJZYPUIPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=COC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Furan-3-yl)phenyl)methanol typically involves the reaction of 3-bromofuran with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the furan-phenyl bond .

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products:

    Oxidation: (3-(Furan-3-yl)phenyl)carboxaldehyde.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (3-(Furan-3-yl)phenyl)methanol serves as an intermediate for the synthesis of various complex organic molecules. Its unique structure allows it to participate in:

  • Electrophilic aromatic substitutions , enabling the introduction of different functional groups.
  • Cross-coupling reactions , which are vital for creating diverse molecular architectures.
Reaction TypeDescription
Electrophilic Aromatic SubstitutionIntroduction of substituents on the aromatic ring
Cross-Coupling ReactionsFormation of carbon-carbon bonds with other aryl halides

Recent studies have highlighted the biological activities of this compound, particularly its potential antimicrobial properties.

Antimicrobial Activity:
In vitro studies have demonstrated that this compound exhibits significant antimicrobial effects against various pathogens. The Minimum Inhibitory Concentrations (MICs) against specific microorganisms are as follows:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli64 µg/mL
Staphylococcus aureus32 µg/mL
Candida albicans128 µg/mL

This selective antimicrobial profile suggests potential applications in developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential. Preliminary findings suggest that it may possess:

  • Anticancer properties , with studies indicating cytotoxic effects on various cancer cell lines.
  • Anti-inflammatory effects , which could be beneficial in treating inflammatory diseases.

Case studies have shown promising results in animal models, where this compound demonstrated reduced tumor growth and inflammation markers.

Industrial Applications

In industrial chemistry, this compound is utilized in:

  • Production of resins and adhesives due to its reactive hydroxymethyl group.
  • Cosmetic formulations , where it acts as a stabilizing agent or fragrance component.

The compound's ability to form stable bonds makes it valuable for enhancing product durability and performance.

Mechanism of Action

The mechanism of action of (3-(Furan-3-yl)phenyl)methanol in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and phenyl moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound belongs to a broader class of aryl methanol derivatives with heterocyclic substituents. Below is a comparative analysis of its structural analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Substituent Modifications Key Features Reference
(3-(Furan-3-yl)phenyl)methanol C₁₁H₁₀O₂ Parent structure Hydroxymethyl group, furan-3-yl at meta position
3-(5-Methylfuran-2-yl)benzyl alcohol C₁₂H₁₂O₂ Methyl group on furan (position 5) Increased lipophilicity; altered steric effects
(3-(Phenylethynyl)phenyl)methanol C₁₅H₁₂O Ethynylphenyl group instead of furan Extended conjugation; potential for enhanced π-π interactions
3-Furyl-(3-methoxyphenyl)methanol C₁₂H₁₂O₃ Methoxy group on phenyl ring (position 3) Improved solubility; electron-donating effects
[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol C₇H₇F₃O₂ Trifluoromethyl and methyl groups on furan High lipophilicity; metabolic stability due to fluorine substitution
1-(3-Chlorophenyl)-3-(3-furyl)prop-2-en-1-one C₁₃H₉ClO₂ Propenone linker; chloro substituent Electrophilic ketone group; potential reactivity in Michael additions

Physicochemical Properties

  • Polarity and Solubility: The hydroxymethyl group in this compound enhances water solubility compared to non-hydroxylated analogs like 1-(3-furyl)-3-phenylprop-2-en-1-one (KUDNAA) . Derivatives with electron-donating groups (e.g., methoxy in ) exhibit improved solubility in polar solvents, while trifluoromethyl substitutions () increase hydrophobicity.
  • Thermal Stability: Compounds with extended conjugation, such as (3-(phenylethynyl)phenyl)methanol , may exhibit higher thermal stability due to delocalized electron systems.
  • Synthetic Accessibility: The parent compound can be synthesized via Suzuki-Miyaura coupling between 3-bromophenylmethanol and furan-3-ylboronic acid. Analogs with complex substituents (e.g., trifluoromethyl in ) require additional steps, such as fluorination or protective group strategies, reducing overall yield.

Biological Activity

(3-(Furan-3-yl)phenyl)methanol, a compound featuring a furan ring and a phenylmethanol moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H10O Molecular Formula \text{C}_{11}\text{H}_{10}\text{O}\quad \text{ Molecular Formula }

This compound is characterized by a furan ring attached to a phenyl group via a methanol linkage, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Compounds with furan rings are often associated with antioxidant properties. The presence of the furan moiety may enhance the compound's ability to scavenge free radicals.
  • Antimicrobial Effects : Studies have shown that derivatives of furan-containing compounds can possess significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Properties : Some furan derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
  • Modulation of Signaling Pathways : It can influence cellular signaling pathways related to cell survival and apoptosis.
  • Interaction with Biomolecules : The compound may interact with proteins or nucleic acids, affecting their function.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting strong antioxidant potential .

Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for potential therapeutic applications .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

Summary of Biological Activities

Biological ActivityObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against bacteria
Anti-inflammatoryReduced cytokine production

Q & A

Q. Table 1: Solvent Effects on Yield

SolventTemperature (°C)Yield (%)Purity (GC)
Acetonitrile8078>98%
THF656295%
DMF1004590%

Advanced: How can computational methods like DFT predict electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:

  • Map electrostatic potentials to identify nucleophilic/electrophilic sites on the furan and phenyl rings.
  • Predict UV-Vis spectra : Compare calculated excitation energies with experimental data (e.g., λmax in methanol) to validate electronic transitions .
  • Analyze Fukui indices to assess reactivity toward electrophiles/nucleophiles. For example, the hydroxyl group’s high Fukui f⁻ value indicates susceptibility to oxidation .

Q. Table 2: Calculated vs. Experimental Spectral Data

PropertyDFT ValueExperimental Value
C-O Bond Length1.42 Å1.43 Å (XRD)
UV-Vis λmax285 nm290 nm
HOMO-LUMO Gap4.1 eV

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the furan ring (δ 6.2–7.4 ppm) and hydroxymethyl group (δ 4.6 ppm, broad singlet). Coupling constants confirm substituent positions .
  • FT-IR : Hydroxyl stretch (~3300 cm⁻¹), furan C-O-C asymmetric stretch (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 175.076 (calculated: 175.075).

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies often arise from:

  • Purity variations : Use batch-specific Certificates of Analysis (COA) with HPLC/GC validation (>98% purity) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .
  • Structural analogs : Compare activities of trifluoromethyl or halogen-substituted derivatives to isolate substituent effects .

Basic: What safety precautions are necessary for handling?

Methodological Answer:

  • Storage : Keep at 0–6°C in airtight containers to prevent oxidation of the alcohol group .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent solvent runoff .

Advanced: How do electron-withdrawing groups (e.g., -CF₃) affect reactivity?

Methodological Answer:
Trifluoromethyl groups:

  • Reduce electron density on the phenyl ring, decreasing nucleophilic aromatic substitution rates.
  • Enhance oxidative stability : -CF₃ lowers HOMO energy, making the compound less prone to autoxidation .
  • Bioactivity : Improve binding to hydrophobic enzyme pockets via fluorine interactions (e.g., CYP450 inhibition assays) .

Basic: How to mitigate side reactions during alcohol functionalization?

Methodological Answer:

  • Oxidation to aldehyde : Use Dess-Martin periodinane (mild, selective) instead of CrO₃ (harsh, over-oxidation risk) .
  • Esterification : Activate the hydroxyl group with CDI (1,1′-carbonyldiimidazole) to prevent acid-catalyzed furan ring opening .

Advanced: Experimental approaches to study enzyme interactions

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., CYP3A4) and measure binding kinetics (ka/kd) .
  • Molecular docking : Use AutoDock Vina to simulate binding poses; validate with mutagenesis studies (e.g., Ala-scanning) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Basic: How to validate purity for sensitive reactions?

Methodological Answer:

  • GC-MS : Monitor for furan decomposition products (e.g., furfural) using a DB-5 column .
  • HPLC : C18 column, 70:30 water/acetonitrile, UV detection at 254 nm .

Advanced: Role of furan electronics in stability during storage

Methodological Answer:

  • Electron-rich furan : Prone to photooxidation. Store in amber vials under N₂ atmosphere .
  • Moisture sensitivity : The hydroxymethyl group hydrolyzes in acidic conditions; use molecular sieves in storage containers .

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